

# The Biological Activity of Morpholine Sulfonamides: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name:	4-Methyl-2-(morpholine-4-sulfonyl)aniline
CAS No.:	379255-11-5
Cat. No.:	B2928378

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## Executive Summary

The structural fusion of morpholine rings with sulfonamide moieties has generated a privileged class of biologically active pharmacophores. This technical guide evaluates the latest synthetic methodologies, pharmacodynamic pathways, and applications of morpholine sulfonamides across oncology and infectious diseases. By dissecting the structural-activity relationships (SAR) and biochemical interactions of these compounds, this document provides a rigorous framework for medicinal chemists and drug development professionals.

## Pharmacodynamic Rationale: The Morpholine-Sulfonamide Axis

The potency of morpholine sulfonamides relies on the distinct, yet complementary, physicochemical properties of its two constituent groups:

- The Morpholine Heterocycle: Morpholine (1,4-tetrahydro-1,4-oxazine) contains both an ether oxygen and an amine nitrogen within a six-membered ring. Functioning as a relatively strong base (pKa ~8.7), it undergoes physiological protonation, thereby modulating the lipophilicity and blood-brain barrier permeability of the parent molecule[1]. The ether oxygen acts as a hydrogen-bond acceptor, while the overall ring configuration provides structural rigidity and enhances the aqueous solubility of otherwise hydrophobic drug candidates[1].
- The Sulfonamide Pharmacophore: The  
  
(or  
  
) group serves dual mechanistic functions. Physiologically, it acts as a structural mimic of p-aminobenzoic acid (PABA), a critical substrate in microbial folate synthesis[1]. Enzymatically, the deprotonated sulfonamide nitrogen is a powerful chelating agent for positively charged metal ions (e.g.,  
  
) within the catalytic pockets of specific metalloenzymes[2].

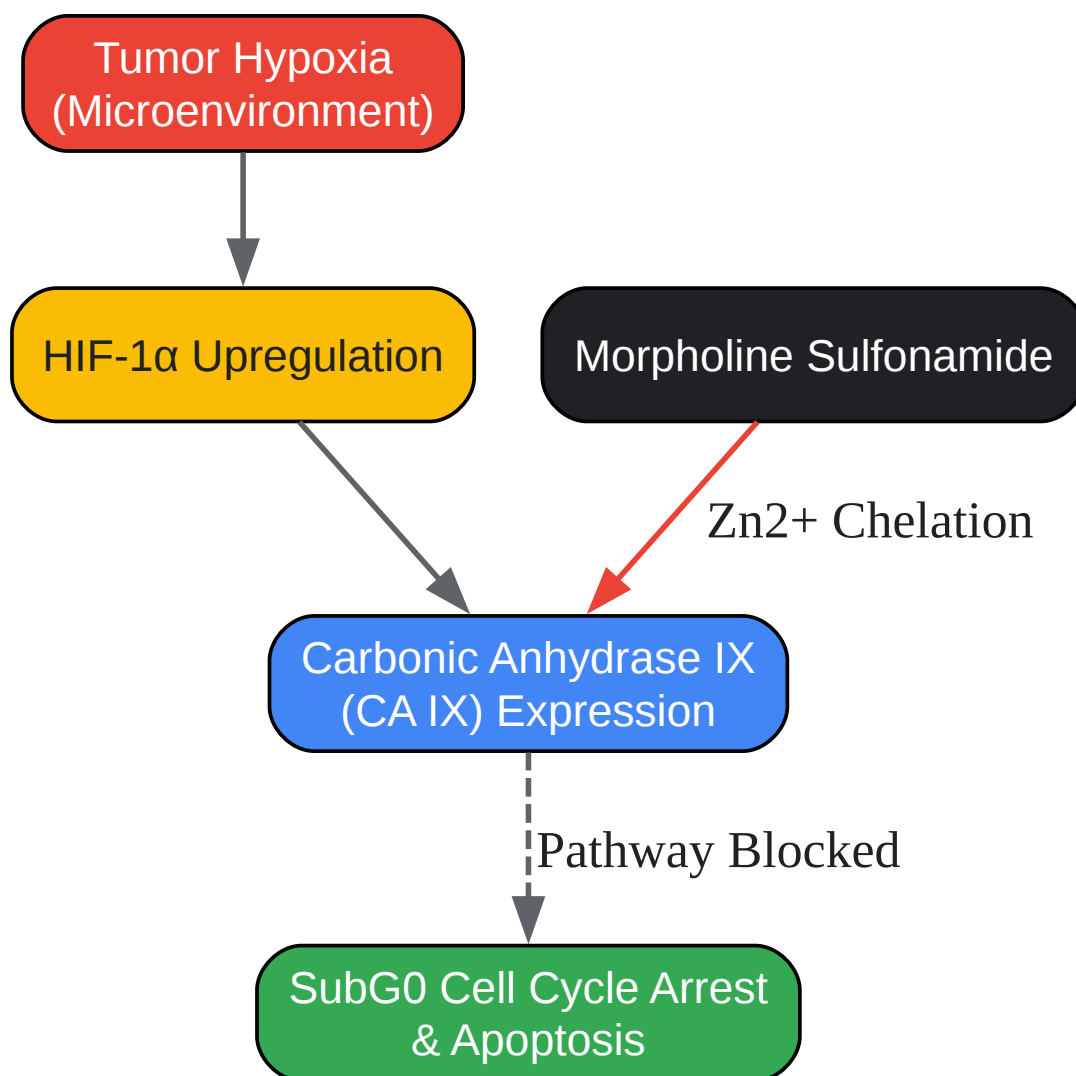
## Oncological Applications: Enzyme Inhibition & Apoptotic Induction

The most prominent anticancer applications of morpholine sulfonamides stem from their interaction with tumor-specific metabolic pathways, particularly their high affinity for Carbonic Anhydrase IX (CA IX) and specific mitotic kinesins.

### Carbonic Anhydrase IX (CA IX) Targeting

Tumor hypoxia triggers the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1 $\alpha$ ), which subsequently drives the overexpression of CA IX—a zinc metalloenzyme that promotes survival by acidifying the extracellular tumor microenvironment[2]. Morpholine sulfonamide derivatives interact directly with the active site of CA IX. The sulfonamide anion coordinates with the active-site zinc ion, while the morpholine tail occupies the hydrophobic regions of the enzymatic cleft, locking the enzyme in an inactive state[2].

This inhibition has downstream apoptotic effects. For instance, specific (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine compounds interrupt the cancer cell cycle, inducing massive SubG0 phase accumulation and subsequent apoptosis in human leukemia models[2].



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Mechanistic pathway of CA IX inhibition and apoptosis by morpholine sulfonamides.

## Antimicrobial Efficacy: Disrupting Folate Biosynthesis

Sulfonamides are classic competitive inhibitors of dihydropteroate synthase (DHS), the bacterial enzyme responsible for converting PABA into dihydropteroic acid (a folic acid precursor)[1].

Because bacteria must synthesize their own folate (unlike mammalian cells, which absorb it exogenously), DHS inhibition leads to bacteriostasis. Recent optimizations, such as the

synthesis of 4-Methyl-N-(2-morpholinoethyl) benzene sulfonamide and its halogenated derivatives, have yielded targeted efficacy against both Gram-negative (*Pseudomonas aeruginosa*, *Escherichia coli*) and Gram-positive bacterial strains[1]. The morpholinoethyl chain enhances penetration through the complex lipopolysaccharide (LPS) outer membrane of Gram-negative pathogens.

## Quantitative Pharmacological Data Summary

The following table synthesizes recent biological activity metrics across key morpholine sulfonamide scaffolds, highlighting their broad applicability in drug discovery[1][2][3].

Scaffold / Derivative	Primary Target Mechanism	Phenotype / Core Metric	Application Domain
6-Morpholino-9-sulfonyl purines	Carbonic Anhydrase IX	Apoptosis / SubG0 Accumulation	Oncology (Leukemia)
Morpholine-4-sulfonyl acetamides	Mitotic Kinesin HSET (KIFC1)		Oncology (Solid Tumors)
Sulfaguanidine–triazine hybrids	PI3K / mTOR / Unknown	(MCF-7)	Oncology (Breast/Lung)
4-Methyl-N-(morpholinoethyl) benzenes	Dihydropteroate Synthase	Active MIC against <i>P. aeruginosa</i>	Antimicrobial / Antibacterial

## Validated Synthetic Methodology

The synthesis of morpholine sulfonamides relies on the nucleophilic substitution of sulfonyl chlorides by morpholine-derived amines[4]. To ensure synthetic reproducibility, the following protocol relies on a self-validating, base-catalyzed system.

## Standard Operating Procedure: Base-Catalyzed Sulfonylation

### 1. Reagent Preparation & Solvation

- Step: Dissolve 1.0 equivalent of the morpholine derivative (e.g., 2-morpholinoethylamine) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
- Causality: DMF is chosen for its high dielectric constant and aprotic nature, maximizing the solubility of both polar and non-polar intermediates while preventing solvation-induced deactivation of the nucleophilic nitrogen[1].

## 2. Acid Scavenging (Basification)

- Step: Add 1.5 - 2.0 equivalents of a mild base (10% , Lithium Hydride, or DIPEA) to the mixture[1].
- Causality: The nucleophilic attack generates equimolar hydrochloric acid (HCl). Without an acid scavenger, HCl will protonate the unreacted morpholine amine, forming an unreactive ammonium salt and prematurely quenching the reaction.

## 3. Electrophilic Addition (Thermal Control)

- Step: Cool the reaction vessel to in an ice bath. Introduce the substituted sulfonyl chloride (e.g., 4-Methylbenzene sulfonyl chloride) dropwise under continuous stirring[1].
- Causality: Sulfonyl chlorides are highly electrophilic and prone to rapid exothermic hydrolysis if exposed to ambient moisture or excessive heat. A addition ensures strict kinetic control over the nucleophilic substitution.

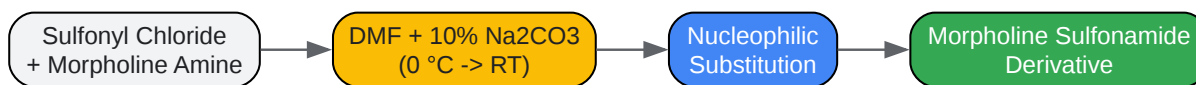
## 4. Reaction Monitoring & Validation

- Step: Allow the mixture to warm to room temperature, stirring for 4–8 hours. Extract an aliquot and analyze via Thin-Layer Chromatography (TLC).
- Causality: Illuminate the TLC plate using a UV lamp at 356 nm. The disappearance of the distinct, UV-active sulfonyl chloride spot serves as a primary, self-validating proof of complete substrate consumption[1].

## 5. Workup & Purification

- Step: Quench the reaction with crushed ice. Extract the organic layer, wash with brine, dry over anhydrous

, and purify the resulting solid via recrystallization in an ethanol/hexane matrix.



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Base-catalyzed synthesis workflow for morpholine sulfonamides.

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